Postin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

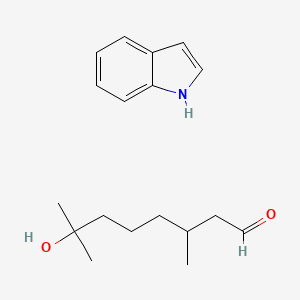

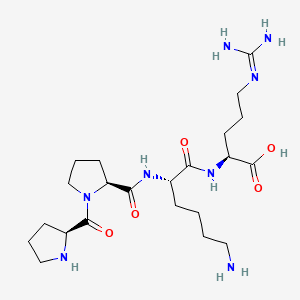

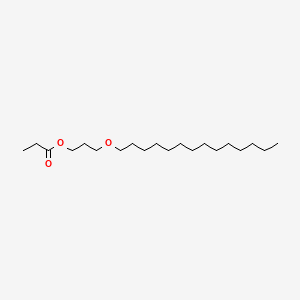

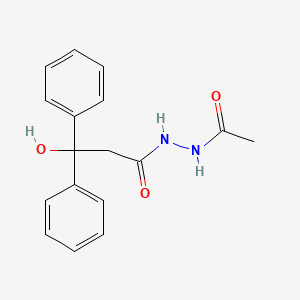

Postin, also known as lys-pro-pro-arg, belongs to the class of organic compounds known as oligopeptides. These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds. Postin is considered to be a practically insoluble (in water) and relatively neutral molecule.

Aplicaciones Científicas De Investigación

Post-Non-Classical Scientific Methodology

- The methodology for studying cognition in post-non-classical scientific rationality emphasizes the connection of scientific inquiry with societal moral values. This approach involves ethical considerations and a focus on self-developing systems in science. A new method has been proposed to observe the creative process as a self-developing cognition process, highlighting the link between truth and morality in scientific research (Bogoyavlenskaya, 2022).

Network Biology in Post-Genomic Research

- Post-genomic biomedical research aims to catalog all molecules and their interactions within living cells. Network biology, a part of this research, follows universal laws and offers new conceptual frameworks for understanding biology and disease pathologies. It represents a significant shift in the understanding of cellular networks and their functions (Barabasi & Oltvai, 2004).

Post-Qualitative Methodology in Research

- Post-qualitative research methodology focuses on the materiality of language and non-representational research practices. It advocates for methodologies that engage the materiality of language in research, moving beyond traditional qualitative methods and offering new ways of understanding data and research outcomes (MacLure, 2013).

Poststatin as a Prolyl Endopeptidase Inhibitor

- Poststatin, isolated from Streptomyces viridochromogenes, is an inhibitor of prolyl endopeptidase. Its structure and the role of its alpha-keto group in the inhibitory mechanism have been defined, contributing to a better understanding of this inhibitor's function (Nagai et al., 1991).

Post-ELSI Spaces in Synthetic Biology

- Researchers in science and technology studies (STS) are moving into "post-ELSI" spaces in synthetic biology, reflecting a shift from the traditional ethical, legal, and social implications paradigm. This involves different roles for STS researchers and aims to develop collaborative practices with other disciplines, indicating an evolving interdisciplinary approach in this field (Balmer et al., 2015).

Post-Publication Peer Review in Scientific Research

- The rise of post-publication peer review (PPPR) complements pre-publication review and aims to improve research quality. PPPR is an organic, evolving practice, becoming more significant with the digitization of scientific dissemination. It represents a key aspect of the scientific process and knowledge building (Markie, 2015).

Post-Truth Era in Scientific Research

- The post-truth era, marked by the prevalence of misinformation and "fake news," influences how scientific information is perceived and countered. It necessitates considering scientific research within broader political, technological, and societal contexts, calling for interdisciplinary approaches to address misinformation challenges (Lewandowsky, Ecker, & Cook, 2017).

Post-Genomic Science in Bioinformatics

- Bioinformatics, a key component of post-genomic science, involves applying computer science to biological problems. It plays a crucial role in making sense of the vast amount of data generated in post-genomic research, highlighting the interdisciplinary nature and the evolving landscape of this field (Lewis & Bartlett, 2013).

Propiedades

Número CAS |

103745-46-6 |

|---|---|

Nombre del producto |

Postin |

Fórmula molecular |

C22H40N8O5 |

Peso molecular |

496.6 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H40N8O5/c23-10-2-1-6-14(18(31)29-16(21(34)35)8-4-12-27-22(24)25)28-19(32)17-9-5-13-30(17)20(33)15-7-3-11-26-15/h14-17,26H,1-13,23H2,(H,28,32)(H,29,31)(H,34,35)(H4,24,25,27)/t14-,15-,16-,17-/m0/s1 |

Clave InChI |

WUUNPBLZLWVARQ-QAETUUGQSA-N |

SMILES isomérico |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |

SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |

SMILES canónico |

C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |

Otros números CAS |

103745-46-6 |

Descripción física |

Solid |

Secuencia |

PPKR |

Sinónimos |

cystatin C, des(1-4) cystatin C, N-terminal tetrapeptide de-(1-4)-cystatin C Lys-Pro-Pro-Arg postin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]phenacyl]trimethylammonium chloride](/img/structure/B1615629.png)

![Methyl 2-[(phenylmethylene)amino]benzoate](/img/structure/B1615643.png)

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)